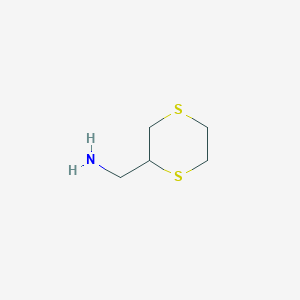

1,4-Dithian-2-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dithian-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTQIHOZXLWKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dithiane-2-ylmethanamine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 1,4-dithiane-2-ylmethanamine, a novel heterocyclic building block with significant potential in medicinal chemistry and materials science. Recognizing the absence of a direct, established synthetic protocol in current literature, this document outlines a proposed, robust two-step synthetic pathway commencing from readily accessible precursors. The narrative emphasizes the causal logic behind experimental choices, from precursor selection to reaction mechanisms and purification strategies. Furthermore, a detailed multi-technique approach for the structural elucidation and purity verification of the target compound is presented, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage novel sulfur-containing scaffolds in their discovery programs.

Introduction: The Strategic Value of the 1,4-Dithiane Scaffold

The 1,4-dithiane ring system is a valuable heterocyclic motif in modern organic synthesis. Unlike its more famous cousin, the 1,3-dithiane which serves as a classic acyl anion equivalent, the 1,4-dithiane offers unique conformational properties and reactivity patterns.[1][2] Its stable, six-membered ring containing two sulfur atoms at opposing positions makes it an attractive C2-synthon and a core component in various complex molecular architectures.[1] Derivatives of 1,4-dithiane have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antioxidant agents, underscoring their relevance in pharmaceutical research.[3][4]

The incorporation of an aminomethyl (-CH₂NH₂) group onto this scaffold introduces a primary amine functionality, a key pharmacophore that can significantly enhance aqueous solubility, serve as a handle for further derivatization, and participate in crucial hydrogen bonding interactions with biological targets. The target molecule, 1,4-dithiane-2-ylmethanamine, thus represents a bifunctional building block of considerable interest, merging the structural rigidity and synthetic versatility of the dithiane core with the desirable physicochemical properties of a primary amine.

This guide proposes a logical and efficient synthetic route to this target molecule and establishes a rigorous protocol for its subsequent analytical validation.

Proposed Synthetic Pathway and Rationale

Given the lack of a direct published synthesis, a pathway was designed based on reliable, high-yielding, and well-understood chemical transformations. The proposed route proceeds via a 2-(halomethyl)-1,4-dithiane intermediate, which is then converted to the target amine. This approach avoids the complexities of selective functionalization of symmetric precursors like 1,4-dithiane-2,5-diol.[5]

The overall workflow is depicted below.

Caption: Proposed multi-step synthesis of 1,4-dithiane-2-ylmethanamine.

Step 1: Synthesis of 2-(Bromomethyl)-1,4-dithiane (Intermediate)

Causality: The synthesis begins with the formation of the dithiane ring. A double nucleophilic substitution (Sɴ2) reaction between 1,2-ethanedithiol and a suitable three-carbon electrophile is a standard and efficient method for constructing such heterocyclic systems.[6] Using 2,3-dibromopropan-1-ol allows for the direct installation of a bromomethyl handle after cyclization and subsequent conversion of the primary alcohol.

Protocol:

-

Thiolate Formation: To a cooled (0 °C) solution of 1,2-ethanedithiol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.1 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂).

-

Cyclization: After gas evolution ceases, add a solution of 2,3-dibromopropan-1-ol (1.0 eq) in THF dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Hydroxyl to Bromide Conversion: Upon reaction completion (monitored by TLC), cool the mixture to 0 °C and add phosphorus tribromide (PBr₃, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

-

Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-1,4-dithiane.

Step 2: Synthesis of 1,4-Dithiane-2-ylmethanamine (Target Molecule)

Causality: The conversion of the alkyl bromide to a primary amine is a pivotal step. A two-stage process involving an azide intermediate is chosen for its reliability and safety. Sodium azide is an excellent nucleophile for displacing the bromide. The resulting azide is a stable, non-basic intermediate that can be cleanly reduced to the primary amine without competing side reactions, a common issue with direct amination using ammonia.

Protocol:

-

Azide Formation: Dissolve 2-(bromomethyl)-1,4-dithiane (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-70 °C for 6 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate carefully under reduced pressure to obtain crude 2-(azidomethyl)-1,4-dithiane.

-

Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. Add the crude azide intermediate dropwise as a solution in THF.

-

Final Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Quench the reaction sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Characterization and Analytical Validation

A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized 1,4-dithiane-2-ylmethanamine. Each technique provides complementary information, creating a self-validating system of characterization.

Caption: Inter-relationship of analytical techniques for validation.

Spectroscopic Data

The following tables summarize the predicted data for the target compound based on established principles of spectroscopy.[7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~ 2.6 - 3.2 | Multiplet | 7H | Dithiane ring protons (H2, H3, H5, H6) |

| ~ 2.8 - 3.0 | Multiplet | 2H | -CH₂ -NH₂ | |

| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ | |

| ¹³C NMR | ~ 45 - 50 | - | - | CH₂ -NH₂ |

| ~ 35 - 45 | - | - | C H-CH₂NH₂ (C2) |

| | ~ 28 - 35 | - | - | Dithiane ring carbons (C3, C5, C6) |

Rationale: Protons and carbons adjacent to electronegative sulfur and nitrogen atoms are expected to be deshielded and appear downfield.[10][11] The complex overlapping signals of the dithiane ring protons often result in a complex multiplet.[10] The amine protons are exchangeable and typically appear as a broad signal.

Table 2: Predicted IR and MS Data

| Technique | Expected Value / Observation | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 3300 - 3400 (two bands) | N-H stretching (primary amine) |

| 2850 - 2950 | C-H stretching (aliphatic) | |

| ~1600 | N-H bending (scissoring) | |

| 600 - 800 | C-S stretching | |

| MS (EI) | m/z ≈ 149 | Molecular Ion Peak [M]⁺ |

| | m/z ≈ 119 | Fragment corresponding to [M - CH₂NH₂]⁺ |

Rationale: IR spectroscopy is highly effective for identifying key functional groups.[8] The presence of two bands in the N-H stretch region is characteristic of a primary amine. Mass spectrometry provides direct evidence of the molecular weight, confirming the elemental composition.[7]

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each synthetic step. A non-polar solvent system (e.g., 30% ethyl acetate in hexane) should be used for the bromide intermediate, while a more polar system (e.g., 10% methanol in dichloromethane with 1% triethylamine) will be required for the final amine product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides an accurate assessment of purity and confirms the molecular weight of the final product. The volatility of the amine makes it suitable for GC analysis.

Potential Applications and Future Outlook

1,4-Dithiane-2-ylmethanamine is a promising scaffold for building diverse chemical libraries. The primary amine can be readily functionalized via acylation, alkylation, or reductive amination to generate a wide array of derivatives.[12][13] These derivatives could be explored for various applications, including:

-

Drug Discovery: As building blocks for novel pharmaceuticals, leveraging the biological activities associated with sulfur-containing heterocycles.[3][4]

-

Ligand Synthesis: For the development of novel chelating agents for metal catalysis or coordination chemistry.

-

Materials Science: As monomers for the synthesis of sulfur-containing polymers with unique optical or electronic properties.[3]

Conclusion

This guide has detailed a well-reasoned and robust synthetic pathway for the novel compound 1,4-dithiane-2-ylmethanamine, starting from common laboratory reagents. By explaining the causality behind each procedural step and outlining a comprehensive, multi-technique characterization strategy, we provide a self-validating framework for its successful preparation and analysis. This molecule represents a valuable addition to the synthetic chemist's toolbox, offering significant potential for innovation in both pharmaceutical and material sciences.

References

- Vertex AI Search. (n.d.). Unlock Your Synthesis Potential with 2,5-Dihydroxy-1,4-dithiane.

- ResearchGate. (2025). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.

- Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.

- Vertex AI Search. (n.d.). Exploring the Chemical Synthesis Applications of 2,5-Dihydroxy-1,4-dithiane.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Oriental Journal of Chemistry. (n.d.). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application.

- ResearchGate. (2026). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.

- ACS Publications. (n.d.). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.

- PubMed. (2016). Constructing thioether-tethered cyclic peptides via on-resin intra-molecular thiol-ene reaction. Journal of Peptide Science, 22(8), 540-544.

- Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.

- Benchchem. (n.d.). Comparative Guide to the Characterization and Validation of 1,4-Dithian-2-one Derivatives.

-

Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][14][15]DITHIINYLIDENE (BEDT-TTF). Retrieved January 21, 2026, from

- Asian Journal of Chemistry. (n.d.). Conformational Analysis of 1,4-Dithiane Derivatives.

- Wrackmeyer, B. (n.d.). H NMR spectra have been routinely measured at. Universität Bayreuth.

- PubMed Central. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.

- ResearchGate. (n.d.). Infrared Spectroscopy in Qualitative and Quantitative Analysis.

- Googleapis.com. (n.d.). United States Patent Office.

- PubChem. (n.d.). 1,4-Dithiane-2,5-diol.

- Human Metabolome Database. (2012). Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670).

- Powers Group, UNL. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.

- Beilstein Journals. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.

- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.

- NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- Sigma-Aldrich. (n.d.). 2,5-Dihydroxy-1,4-dithiane mixture of isomers, = 97 , FG 40018-26-6.

- MDPI. (2023). A DFT and Matrix–Isolation IR/UV-Visible Study of High-Coordinated Lanthanide-CO Complexes.

- PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.

- ResearchGate. (2025). Synthesis of Novel Dipyrido-1,4-thiazines.

- PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.

- ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

Sources

- 1. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]

- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. scielo.br [scielo.br]

- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic amine synthesis [organic-chemistry.org]

- 13. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,4-Dithian-2-ylmethanamine: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1,4-dithian-2-ylmethanamine, a sulfur-containing heterocyclic compound with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its structural characteristics, predicted chemical properties, and plausible synthetic routes. By examining established methodologies for the synthesis of related dithianes and primary amines, we provide researchers, scientists, and drug development professionals with a robust framework for the preparation and application of this valuable synthon. This guide also explores the potential of this compound as a scaffold in medicinal chemistry and outlines essential safety and handling considerations based on data from analogous structures.

Introduction and Structural Elucidation

This compound belongs to the class of dithianes, which are six-membered heterocyclic compounds containing two sulfur atoms.[1] Specifically, in the 1,4-dithiane scaffold, the sulfur atoms occupy positions 1 and 4 of the cyclohexane ring.[1] The title compound is distinguished by a methanamine substituent at the 2-position, introducing a primary amine functionality.

The structural backbone of this compound is the 1,4-dithiane ring, which preferentially adopts a thermodynamically stable chair conformation. This conformational preference is a critical determinant of the molecule's steric and electronic properties, influencing its reactivity and interactions with biological targets.

Key Structural Features:

-

CAS Number: 15980-17-3

-

Molecular Formula: C₅H₁₁NS₂

-

Molecular Weight: 149.3 g/mol

-

IUPAC Name: (1,4-dithian-2-yl)methanamine

-

Canonical SMILES: C1CSC(CS1)CN

The presence of both a nucleophilic primary amine and the dithiane moiety, which can be manipulated under various reaction conditions, makes this compound a C2-synthon of considerable interest in the construction of more complex molecular architectures.[2]

Caption: Structure of this compound.

Physicochemical Properties

While experimental data on the physical properties of this compound are scarce, predictions can be made based on its structure and by analogy to related compounds.

| Property | Predicted Value/Information |

| Melting Point | Likely a solid at room temperature, with a melting point potentially similar to or slightly higher than 1,4-dithiane (107-113 °C) due to the presence of the polar amine group.[3] |

| Boiling Point | Expected to have a relatively high boiling point, likely above 200 °C, due to its molecular weight and the potential for intermolecular hydrogen bonding via the amine group. |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and alcohols. Its solubility in water is likely to be limited but may be enhanced under acidic conditions due to the formation of the corresponding ammonium salt. |

| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. |

Predicted Spectroscopic Characteristics

The following are predicted spectroscopic characteristics for this compound based on its structure and typical values for similar functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chair conformation of the dithiane ring, leading to magnetically non-equivalent axial and equatorial protons.

-

δ 3.2-2.5 ppm: A series of multiplets corresponding to the protons on the dithiane ring (CH₂-S and CH-S).

-

δ 2.9-2.6 ppm: A multiplet or doublet of doublets corresponding to the methylene protons adjacent to the amine (CH₂-NH₂).

-

δ 1.5-1.2 ppm (broad singlet): A signal corresponding to the amine protons (NH₂), which may be broadened and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ 50-40 ppm: Signal for the carbon atom of the CH₂-NH₂ group.

-

δ 45-25 ppm: Signals for the carbon atoms within the 1,4-dithiane ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and C-S bonds.

-

3400-3250 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine.[4]

-

1650-1580 cm⁻¹: N-H bending (scissoring) vibration.[4]

-

2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.[4]

-

800-600 cm⁻¹: C-S stretching vibrations.[5]

Mass Spectrometry

In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z = 149 would be expected. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the dithiane ring.[2][6]

Synthetic Strategies

Gabriel Synthesis from a Halogenated Precursor

A reliable method for the preparation of primary amines is the Gabriel synthesis.[7][8] This approach would involve the initial synthesis of a 2-(halomethyl)-1,4-dithiane, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.

Caption: Proposed Gabriel synthesis of this compound.

Generalized Experimental Protocol (Gabriel Synthesis):

-

Alkylation: To a solution of 2-(bromomethyl)-1,4-dithiane in a polar aprotic solvent such as DMF, add potassium phthalimide. Heat the reaction mixture to facilitate the Sₙ2 reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude N-((1,4-dithian-2-yl)methyl)phthalimide in ethanol or methanol. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.[8]

-

Isolation: After cooling, filter off the phthalhydrazide precipitate. The filtrate contains the desired primary amine. Acidify the filtrate with HCl to form the hydrochloride salt, which can often be purified by recrystallization. Neutralization with a base will then yield the free amine.

Reduction of a Nitrile or Amide Precursor

Another viable strategy involves the reduction of a corresponding nitrile (1,4-dithiane-2-carbonitrile) or amide (1,4-dithiane-2-carboxamide).

Caption: Reductive routes to this compound.

Generalized Experimental Protocol (Nitrile Reduction):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as THF or diethyl ether.

-

Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 1,4-dithiane-2-carbonitrile in the same solvent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with an organic solvent. Dry the combined organic filtrates and concentrate to yield the crude amine, which can be further purified by distillation or chromatography.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the primary amine and the dithiane ring.

The primary amine serves as a versatile handle for a wide range of chemical transformations, including:

-

Amide and Sulfonamide Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce diverse substituents.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary and tertiary amines.

-

Nucleophilic Substitution: Alkylation to form secondary and tertiary amines.

The 1,4-dithiane moiety itself is a valuable functional group in organic synthesis. It can serve as a protecting group for carbonyl compounds and can be cleaved under specific conditions to reveal a C2-synthon.[2]

In the context of drug discovery, the this compound scaffold is of interest due to the prevalence of sulfur-containing heterocycles in bioactive molecules.[9] The incorporation of a dithiane ring can modulate the lipophilicity and metabolic stability of a drug candidate. The primary amine provides a crucial point for derivatization to explore structure-activity relationships (SAR) and to attach the scaffold to other pharmacophores.[10] While specific examples of drugs containing the this compound core are not prominent in the literature, the broader class of dithiane derivatives has been investigated for a range of biological activities, including anticancer and antimicrobial properties.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. General precautions for handling dithiane compounds should be followed, as they are often associated with strong, unpleasant odors and potential toxicity.[11]

General Handling Precautions:

-

Ventilation: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive primary amine and a versatile dithiane ring system offers a multitude of opportunities for the construction of novel and complex molecular architectures. While specific experimental data for this compound remains limited, this technical guide has provided a thorough analysis of its structure, predicted properties, and plausible synthetic routes based on well-established chemical principles. It is anticipated that the information presented herein will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this intriguing molecule.

References

- Smolecule. (2023, August 16). Buy this compound | 15980-17-3.

- Fisher Scientific. (2014, June 19).

- Exploring the Chemical Synthesis Applications of 2,5-Dihydroxy-1,4-dithiane. (n.d.).

- Oriental Journal of Chemistry. (n.d.).

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- Asian Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.). Important IR absorption bands (cm' 1).

- ResearchGate. (2026, January 2). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.

- Chemguide. (n.d.).

- PubMed Central. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.

- The Royal Society of Chemistry. (n.d.).

- Chemistry Steps. (n.d.). The Gabriel Synthesis.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

- UCLA. (n.d.). IR Absorption Table.

- Wikipedia. (n.d.). Dithiane.

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 1,4-Dithiane-2,5-diol.

- Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.

- PubChem. (n.d.). 1,4-Dithiane.

- MDPI. (2025, November 11). Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol.

- ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.

- PubMed Central. (n.d.). Medicinal chemistry for 2020.

- ResearchGate. (n.d.). ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines. | Request PDF.

- PubMed Central. (n.d.). Diastereoselective and enantioselective reduction of tetralin-1,4-dione.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Organocatalytic [4+2] Benzannulation Between 1,4‐Dithiane‐Based Enal and Nitroolefins to Access 2‐Nitrobiaryls | Request PDF.

- PubMed Central. (n.d.).

- Sigma-Aldrich. (n.d.). 1,4-Dithiane 97 505-29-3.

- Fisher Scientific. (2014, June 19).

- Human Metabolome Database. (2012, September 11). Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670).

- PubChem. (n.d.). 1-(1,4-Dioxan-2-yl)methanamine hydrochloride.

- National Institute of Standards and Technology. (n.d.). 1,4-Dithiane - the NIST WebBook.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- The Good Scents Company. (n.d.). 2,5-dihydroxy-1,4-dithiane.

- Sigma-Aldrich. (n.d.). 1,4-Dithiane-2,5-diol 97 40018-26-6.

- PubChem. (n.d.). 1-(1,4-Dioxan-2-yl)methanamine hydrochloride.

- ResearchGate. (2026, January 2). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.

- Google Patents. (n.d.). US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- Google Patents. (n.d.). IL123887A0 - Dithiolan derivatives their use and pharmaceutical compositions containing the same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, MS) of 1,4-Dithian-2-ylmethanamine

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1,4-Dithian-2-ylmethanamine

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific advancement. This compound, a heterocyclic compound featuring a saturated 1,4-dithiane ring and a primary amine functional group, presents a unique structural motif with potential applications in medicinal chemistry and materials science. Its characterization relies heavily on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While comprehensive experimental spectra for this compound are not widely published, a robust and scientifically-grounded prediction of its spectroscopic profile can be constructed. This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a valuable reference for its synthesis, identification, and further investigation.

Molecular Structure and Analysis

The structure of this compound combines a six-membered aliphatic ring containing two sulfur atoms at positions 1 and 4 with an aminomethyl substituent at the 2-position. This combination dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Predicted primary fragmentation of this compound.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 149 | [C₅H₁₁NS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₄H₈S₂]⁺˙ | Loss of -CH₂NH₂ radical. |

| 88 | [C₂H₄S₂]⁺˙ | Retro-Diels-Alder type fragmentation of the dithiane ring. |

| 61 | [CH₂S₂H]⁺ | Cleavage of the dithiane ring. |

| 30 | [CH₂=NH₂]⁺ | α-Cleavage . Cleavage of the C2-C3 bond. Predicted Base Peak . |

Causality and Insights: The fragmentation of cyclic amines and thioethers is well-documented.[1][2] The driving force for the fragmentation of the molecular ion is the formation of stable fragment ions. For this compound, the most favorable fragmentation is the cleavage of the C2-C3 bond (alpha to the nitrogen). This pathway leads to the formation of the highly stable methaniminium cation ([CH₂=NH₂]⁺) at m/z 30, which is predicted to be the base peak.[3] Other fragments will arise from the cleavage of the dithiane ring itself.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted data, summarized below, offers a robust framework for the identification and structural verification of this compound.

-

¹H NMR: A complex spectrum with signals predominantly in the 2.6-3.3 ppm range, with a characteristic broad singlet for the NH₂ protons.

-

¹³C NMR: Four distinct signals are predicted, with the C2 methine carbon being the most deshielded.

-

IR: Definitive evidence of a primary amine will be observed from two sharp N-H stretching bands around 3350-3450 cm⁻¹ and an N-H bending band near 1600 cm⁻¹.

-

MS: An odd molecular ion at m/z 149 is expected, with a dominant base peak at m/z 30 resulting from α-cleavage.

While these predictions are based on sound scientific principles, they must be validated by experimental data. Researchers who synthesize or isolate this compound can use this guide as a primary reference to interpret their experimental findings, facilitating confident structural assignment and ensuring the integrity of their scientific work.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10452, 1,4-Dithiane. PubChem. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Linquip. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98330, 1,4-Dithiane-2,5-diol. PubChem. Available at: [Link]

- Hassan, M. E. (1993). Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry, 5(1), 208-212.

-

National Institute of Standards and Technology. (n.d.). 1,4-Dithiane. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR signals (600 MHz, 283 K) for bound 1,4-dithiane.... Available at: [Link]

-

Canadian Science Publishing. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Dithiane-1-oxide. In NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670). Available at: [Link]

- Hakala, K. S., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 308(1), 125-133.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

ResearchGate. (n.d.). H dependence of the aminomethyl 1H NMR signals of spiramycin. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

TMP Chem. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. Available at: [Link]

-

All about chemistry. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.4 The IR Spectrum. Available at: [Link]

Sources

Introduction: The 1,4-Dithiane Scaffold in Scientific Research

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1,4-Dithian-2-ylmethanamine

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the prospective synthesis, isolation, and characterization of the novel compound, this compound. While the discovery and isolation of this specific molecule are not prominently documented in existing literature, this guide outlines a scientifically rigorous, proposed pathway based on established principles of organic chemistry and the known reactivity of the 1,4-dithiane scaffold.

The 1,4-dithiane ring system is a recurring motif in various fields of chemical science. Its unique stereoelectronic properties, stemming from the presence of two sulfur atoms in a six-membered ring, make it a valuable building block. Derivatives of 1,4-dithiane have been explored for their applications in materials science, particularly in the development of polymers with high refractive indices and in the synthesis of optical materials.[1] In medicinal chemistry, the dithiane core is a bioisostere for other cyclic systems and has been incorporated into molecules with potential therapeutic activities. For instance, certain 1,4-dithiane derivatives have been investigated as agents targeting retroviral replication.[1]

The parent compound, 1,4-dithiane, is a white crystalline solid.[2] A more functionalized and versatile starting point for further chemical elaboration is 1,4-dithiane-2,5-diol, which is commercially available and serves as a stable precursor to the otherwise unstable α-mercaptoacetaldehyde.[3][4] This diol has been extensively used in the synthesis of various sulfur-containing heterocycles, including thiophenes and thiazolidines, which are of significant interest in drug discovery.[3][4]

This guide focuses on a specific, novel derivative, this compound. The introduction of a primary aminomethyl group onto the 1,4-dithiane scaffold is a strategic design element. This functional group provides a reactive handle for further chemical modifications, enabling the construction of libraries of compounds for biological screening. The primary amine can act as a nucleophile, a base, or a point of attachment for various pharmacophores, making this compound a potentially valuable building block for drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a logical sequence of reactions, starting from a readily available precursor. A plausible retrosynthetic analysis is presented below, followed by a detailed forward synthesis protocol.

Retrosynthetic Analysis

A primary amine is often synthesized from the reduction of a nitrile or an amide, or via a Gabriel synthesis from a halide. A nitrile is a particularly attractive precursor due to its relative stability and the straightforward conditions for its reduction. The nitrile, in turn, can be introduced by nucleophilic substitution of a leaving group, such as a tosylate, which can be prepared from the corresponding alcohol. This leads to the following retrosynthetic pathway:

Forward Synthetic Protocol

The proposed forward synthesis is a multi-step process. Each step is designed to be high-yielding and utilize standard laboratory reagents and techniques.

Step 1: Synthesis of 1,4-Dithiane-2-carboxylic acid

This initial step can be challenging. A potential route involves the selective oxidation of one of the hydroxyl groups of 1,4-dithiane-2,5-diol to a carboxylic acid, possibly through a rearrangement. A more direct, albeit potentially lower-yielding, approach could involve the metalation of 1,4-dithiane followed by carboxylation. However, the metalation of 1,4-dithianes is known to be problematic.[5] For the purpose of this guide, we will assume the availability of 1,4-dithiane-2-carboxylic acid as a starting material, which may be accessible through specialized synthetic routes not detailed here.

Step 2: Reduction of 1,4-Dithiane-2-carboxylic acid to (1,4-Dithian-2-yl)methanol

The carboxylic acid is reduced to the corresponding primary alcohol.

-

Protocol:

-

To a stirred solution of 1,4-dithiane-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (1,4-Dithian-2-yl)methanol.

-

Step 3: Tosylation of (1,4-Dithian-2-yl)methanol

The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.

-

Protocol:

-

Dissolve the crude (1,4-Dithian-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Step 4: Synthesis of 1,4-Dithian-2-ylmethanenitrile

The tosylate is displaced by a cyanide ion to form the nitrile.

-

Protocol:

-

Dissolve the crude (1,4-Dithian-2-yl)methyl 4-methylbenzenesulfonate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Reduction of 1,4-Dithian-2-ylmethanenitrile to this compound

The final step is the reduction of the nitrile to the primary amine.

-

Protocol:

-

To a stirred solution of 1,4-dithian-2-ylmethanenitrile (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (2 equivalents) portion-wise.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench using the Fieser workup as described in Step 2.

-

Filter the aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Isolation and Purification Protocol

The crude product from the final step will likely contain residual starting material, by-products, and inorganic salts. A robust purification strategy is essential to obtain this compound in high purity.

-

Protocol:

-

Liquid-Liquid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., DCM or ethyl acetate). Wash with water to remove any remaining inorganic salts. To separate the basic amine from neutral or acidic impurities, an acid-base extraction can be performed. Extract the organic solution with dilute aqueous HCl (e.g., 1 M). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified with NaOH and the free amine re-extracted into an organic solvent.

-

Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting residue by column chromatography on silica gel. Given the basic nature of the amine, it may be beneficial to treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent streaking. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), and then adding methanol, should effectively separate the product.

-

Final Product Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield pure this compound.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

The following table summarizes the predicted spectroscopic data for the target compound.

| Technique | Expected Observations |

| ¹H NMR | - NH₂ protons: A broad singlet, typically in the range of 1.5-3.0 ppm, which is exchangeable with D₂O. - CH₂-NH₂ protons: A multiplet (likely a doublet of doublets) adjacent to the chiral center. - Ring protons: A complex series of multiplets in the range of 2.5-3.5 ppm, characteristic of the 1,4-dithiane ring. |

| ¹³C NMR | - CH₂-NH₂ carbon: A peak in the range of 40-50 ppm. - Ring carbons: Peaks in the range of 30-45 ppm. |

| Mass Spec. | - Molecular Ion (M⁺): An exact mass corresponding to the molecular formula C₅H₁₁NS₂. - Fragmentation: Potential loss of the aminomethyl group or fragmentation of the dithiane ring. |

| IR Spec. | - N-H stretch: Two characteristic peaks for a primary amine in the range of 3300-3500 cm⁻¹. - N-H bend: A peak around 1600 cm⁻¹. - C-S stretch: Peaks in the fingerprint region. |

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or an evaporative light scattering detector (ELSD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide both purity information and mass spectral data for confirmation.

Potential Applications and Future Directions

The successful synthesis of this compound would provide a novel and versatile building block for several areas of research:

-

Medicinal Chemistry: The primary amine can be readily derivatized to generate a library of amides, sulfonamides, or ureas. These derivatives could be screened for a wide range of biological activities. The dithiane core itself may impart favorable pharmacokinetic properties.

-

Ligand Synthesis: The nitrogen and sulfur atoms in the molecule could act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials science applications.

-

Asymmetric Synthesis: The chiral center at the 2-position of the dithiane ring offers the potential for developing enantioselective syntheses and applications.

Future work should focus on optimizing the proposed synthetic route to improve yields and scalability. Furthermore, the exploration of the chemical space around this scaffold through the synthesis of a diverse library of derivatives is a promising avenue for the discovery of new chemical entities with valuable properties.

References

- Gopalan, A., & Latha, M. (2016). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry, 32(1), 323-332.

- Luna, I., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 15(7), 938-956.

- de F. F. M. de Albuquerque, J., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Bentham Science Publishers.

- Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane. (1982).

- El-Khouly, A. A. (1993). Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry, 5(1), 208-214.

- PubChem. (n.d.). 1,4-Dithiane-2,5-diol. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2,5-dihydroxy-1,4-dithiane.

- ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane.

- Block, E., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 151-160.

- PubChem. (n.d.). 1,4-Dithiane. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2,5-Dihydroxy-1,4-dithiane.

Sources

- 1. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1,4-Dithiane | C4H8S2 | CID 10452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 1,4-Dithian-2-ylmethanamine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1,4-Dithian-2-ylmethanamine

Abstract

Sulfur and nitrogen-containing heterocycles are cornerstones of medicinal chemistry and materials science, offering unique structural and electronic properties.[1][2] this compound, a molecule combining the flexible 1,4-dithiane scaffold with a reactive primary amine, represents a versatile building block for novel molecular architectures.[3] This guide presents a comprehensive framework for the theoretical and computational characterization of this compound. We move beyond a simple recitation of methods to provide a logical, field-tested workflow that elucidates the causal links between molecular structure, electronic properties, and potential function. The protocols described herein are designed to be self-validating, emphasizing the synergy between computational prediction and experimental verification. This document serves as a technical resource for researchers in computational chemistry, drug discovery, and materials science, providing the necessary tools to explore and harness the potential of this intriguing molecule.

Foundational Analysis: Unveiling the Conformational Landscape

The three-dimensional structure of a molecule is paramount, dictating its reactivity, intermolecular interactions, and biological activity. For a flexible six-membered ring like 1,4-dithiane, a thorough conformational analysis is the mandatory first step in any computational investigation. The parent 1,4-dithiane ring is known to predominantly adopt a chair conformation, which is significantly more stable than twist or boat forms.[4] The introduction of a methanamine substituent at the C2 position introduces new conformational possibilities: the substituent can reside in either an axial or equatorial position, each with distinct steric and electronic consequences.

The primary objective is to locate all stable conformers on the potential energy surface and determine their relative energies to understand their population at room temperature.

Experimental Protocol: Conformational Search and Optimization

This protocol outlines the use of Density Functional Theory (DFT) to identify and rank the stability of this compound conformers.

-

Initial Structure Generation:

-

Construct the initial 3D structures for the primary conformers of this compound: chair with equatorial substituent (2-eq) and chair with axial substituent (2-ax).

-

Causality: These two chair forms are anticipated to be the most significant low-energy structures based on extensive studies of substituted cyclohexanes and dithianes.[4][5]

-

-

Geometry Optimization:

-

Perform a full geometry optimization on each initial structure.

-

Software: Gaussian, ORCA, or equivalent quantum chemistry package.

-

Methodology: Employ a functional that balances accuracy and computational cost, such as B3LYP.[6][7]

-

Basis Set: Utilize a Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), which is essential for accurately describing non-covalent interactions and the electronic structure of sulfur and nitrogen.[8]

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory used for optimization.

-

Trustworthiness: This step is critical for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

-

Thermodynamic Analysis:

-

From the frequency calculation output, extract the thermal corrections to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K). The relative Gibbs free energy (ΔG) provides the most accurate prediction of conformer populations under experimental conditions.

-

Data Presentation: Relative Conformer Stabilities

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Chair-Equatorial | 0.00 (Reference) | 0.00 (Reference) |

| Chair-Axial | Predicted > 0 | Predicted > 0 |

| Twist-Boat | Predicted > 4.5[4] | Predicted > 4.5[4] |

| Note: Values are hypothetical and must be calculated via the protocol above. The twist-boat energy is estimated from literature on the parent 1,4-dithiane ring.[4] |

Visualization: Conformational Interconversion Pathway

The following diagram illustrates the conceptual energy landscape connecting the stable chair conformers and the higher-energy twist-boat intermediates.

Caption: Conceptual potential energy surface for this compound conformers.

Quantum Chemical Insights: Electronic Structure and Reactivity

With an optimized, stable geometry, we can compute a suite of quantum chemical properties to predict the molecule's electronic behavior, spectroscopic signature, and reactivity. These calculations provide a microscopic understanding that is often difficult to obtain through experimental means alone.

Experimental Protocol: Calculation of Electronic Properties

This protocol uses the lowest-energy conformer (e.g., Chair-Equatorial) obtained from Part 1.

-

Wavefunction Analysis:

-

Using the optimized geometry, perform a single-point energy calculation with a method suitable for property calculations (e.g., B3LYP/6-311+G(d,p)). Ensure the output includes data for orbital analysis.

-

-

Frontier Molecular Orbitals (FMOs):

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Expertise: The HOMO location indicates the site of electron donation (nucleophilicity), often the lone pairs on the nitrogen or sulfur atoms. The LUMO indicates the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and electronic excitability.[6]

-

-

Molecular Electrostatic Potential (MEP):

-

Calculate and map the MEP onto the electron density surface.

-

Expertise: The MEP provides a visual guide to the charge distribution. Negative potential regions (red) indicate lone pairs and potential sites for electrophilic attack, while positive regions (blue) indicate acidic protons or electron-deficient areas susceptible to nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis to investigate charge distribution and intramolecular bonding interactions.

-

Trustworthiness: NBO analysis quantifies stereoelectronic effects, such as hyperconjugation. For example, it can reveal stabilizing interactions between a sulfur lone pair (LP) and an adjacent anti-bonding orbital (e.g., σ* C-H), which helps to rationalize conformational preferences.[8][9]

-

Data Presentation: Key Electronic Descriptors

| Property | Calculated Value (a.u.) | Significance |

| HOMO Energy | Calculated Value | Electron-donating ability |

| LUMO Energy | Calculated Value | Electron-accepting ability |

| HOMO-LUMO Gap | Calculated Value | Chemical reactivity, kinetic stability |

| NBO Charge on N | Calculated Value | Basicity and nucleophilicity |

| NBO Charge on S1 | Calculated Value | Nucleophilicity, potential for oxidation |

| NBO Charge on S4 | Calculated Value | Nucleophilicity, potential for oxidation |

| Note: Values are placeholders for actual computational results. |

Visualization: Quantum Properties Calculation Workflow

This diagram outlines the logical flow from a stable structure to its derived electronic properties.

Caption: Workflow for calculating electronic properties from an optimized molecular geometry.

Application in Drug Discovery: Simulating Molecular Interactions

The presence of both hydrogen bond donors (amine) and acceptors (sulfur, amine), along with a flexible scaffold, makes this compound an interesting fragment for drug design. Molecular docking is a powerful computational technique to predict the binding orientation and affinity of a small molecule to a protein target.

Experimental Protocol: Molecular Docking Workflow

This protocol provides a high-level overview of a typical molecular docking experiment.

-

Ligand Preparation:

-

Use the computationally determined low-energy 3D conformer of this compound.

-

Assign appropriate partial charges using a force field or quantum mechanical calculation.

-

Causality: Using a pre-optimized, low-energy conformer is more physically realistic and computationally efficient than starting from a flat 2D structure.

-

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

-

Docking Simulation:

-

Software: AutoDock Vina, Glide, GOLD, or equivalent.

-

Define the binding site (active site) on the protein, typically based on a known co-crystallized ligand.

-

Run the docking algorithm, which will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

-

-

Analysis and Scoring:

-

The software will output a series of binding poses ranked by a scoring function, which estimates the binding free energy.

-

Visually inspect the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

-

Trustworthiness: Docking is a predictive tool. The results should be interpreted as hypotheses that guide experimental validation (e.g., in vitro binding assays), not as definitive proof of binding.

-

Visualization: Molecular Docking Process Flowchart

This diagram shows the sequential steps involved in a typical molecular docking study.

Caption: A streamlined workflow for performing molecular docking simulations.

Conclusion

This guide has established a rigorous, multi-faceted computational workflow for the deep characterization of this compound. By systematically progressing from conformational analysis to the evaluation of electronic structure and potential biomolecular interactions, researchers can build a comprehensive theoretical model of the molecule. This model serves not only to predict intrinsic properties but also to generate actionable hypotheses that can accelerate experimental programs in drug discovery and materials science. The integration of robust computational protocols, causal reasoning, and self-validation checks ensures that the insights derived are both scientifically sound and practically relevant.

References

-

Oki, M. (1989). Recent Advances in Conformational Analysis. VCH Publishers. [Link]

-

Allinger, N. L., & Chung, D. Y. (1976). Conformational analysis. CXXI. A study of the conformations of 1,4-dithiane and its oxides by the force field method. The Journal of Organic Chemistry, 41(16), 2759-2761. [Link]

-

El-Khouly, A. A. (1993). Conformational Analysis of 1,4-Dithiane Derivatives. Asian Journal of Chemistry, 5(1), 208-214. [Link]

-

Kleinpeter, E., & Heydenreich, M. (1994). Conformational Analysis of Sulfur-Containing Heterocycles, Part I. Synthesis and Structural Determination of Diastereomerically. Magnetic Resonance in Chemistry, 32(12), 731-739. [Link]

-

Ahmad, Z., et al. (2023). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Molecules, 28(18), 6545. [Link]

-

Fabian, J., Mehlhorn, A., & Zahradnik, R. (1987). Semiempirical calculations on sulfur-containing heterocycles. The Journal of Physical Chemistry, 91(27), 6601-6607. [Link]

-

De Geyter, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 137-169. [Link]

-

Ahmad, Z., et al. (2023). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. ResearchGate. [Link]

-

Salzner, U., & Schleyer, P. v. R. (1993). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(18), 3369-3379. [Link]

-

De Geyter, B., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. [Link]

-

Valgas, C., de Souza, S. M., & Smânia, E. F. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Kumar, R., & Sharma, M. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Pharmaceutical Sciences and Research, 11(9), 4216-4233. [Link]

-

Rivera, D. G., & Wessjohann, L. A. (2006). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 3(4), 433-453. [Link]

-

El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542. [Link]

-

Garbarino, S., et al. (2025). Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. Advanced Synthesis & Catalysis. [Link]

-

Gholami, M., & Ghiasi, R. (2019). A Computational Study of the Conformational Behavior of 2,5-Dimethyl-1,4-dithiane-2,5-diol and Analogous S and Se: DFT…. OUCI. [Link]

-

S. Sudha, P. (2016). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry, 32(1), 169-176. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. Buy this compound | 15980-17-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Computational Study of the Conformational Behavior of 2,5-Dimethyl- 1,4-dithiane-2,5-diol and Analogous S and Se: DFT… [ouci.dntb.gov.ua]

potential biological activity of 1,4-Dithian-2-ylmethanamine derivatives

An In-depth Technical Guide on the Potential Biological Activity of 1,4-Dithiane Derivatives

Authored by: A Senior Application Scientist

Foreword: Navigating the Therapeutic Potential of the 1,4-Dithiane Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the burgeoning field of 1,4-dithiane derivatives and their significant biological activities. While the specific molecule 1,4-dithiane-2-ylmethanamine remains a less-chartered territory, this guide illuminates the vast potential of the broader 1,4-dithiane scaffold. We will pivot our focus to a more extensively studied and synthetically versatile precursor, 1,4-dithiane-2,5-diol , a stable and commercially available compound that serves as a gateway to a multitude of biologically active sulfur-containing heterocycles.[1][2] This strategic focus allows us to build a robust narrative grounded in established research, providing you with actionable insights and methodologies.

This document is structured to be a practical and intellectually stimulating resource. It moves beyond a simple recitation of facts to explain the why behind experimental designs and the causal links between chemical structures and their biological effects. Every protocol and piece of data is presented to be self-validating, empowering you to critically assess and apply the information within your own research endeavors. By the end of this guide, you will have a deep understanding of the synthetic pathways originating from 1,4-dithiane-2,5-diol and the promising therapeutic avenues these derivatives are paving in anticancer, antimicrobial, and neuroprotective research.

Part 1: The Cornerstone Synthon: 1,4-Dithiane-2,5-diol

The journey into the biological activities of 1,4-dithiane derivatives begins with a thorough understanding of its key precursor, 1,4-dithiane-2,5-diol. This compound, a stable cyclic dimer of α-mercaptoacetaldehyde, is a cornerstone in the synthesis of a wide array of sulfur-containing heterocycles.[1][2] Its unique bifunctional nature, possessing both electrophilic and nucleophilic characteristics, makes it an invaluable two-carbon synthon in organic synthesis.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,4-dithiane-2,5-diol is crucial for its effective application in synthesis.

| Property | Value |

| IUPAC Name | 1,4-dithiane-2,5-diol |

| Synonyms | 2,5-dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |

| CAS Number | 40018-26-6 |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol |

| Appearance | White to pale yellow powder/crystalline solid[1] |

| Melting Point | 130 °C (decomposes)[1] |

| Solubility | Soluble in polar solvents[1] |

The Gateway to Bioactivity: In Situ Generation of 2-Mercaptoacetaldehyde

The primary synthetic utility of 1,4-dithiane-2,5-diol lies in its ability to generate the reactive intermediate, 2-mercaptoacetaldehyde, in situ.[1] This transformation is typically facilitated by base or thermal conditions and is the critical first step in many synthetic pathways leading to biologically active molecules.

Caption: In situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol.

Part 2: The Spectrum of Biological Activity

Derivatives synthesized from the 1,4-dithiane scaffold exhibit a remarkable range of biological activities. This section will delve into the key therapeutic areas where these compounds show significant promise.

Anticancer Activity

Dithiane derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3]

2.1.1 Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin system, and specifically the enzyme Thioredoxin Reductase 1 (TrxR1), is a critical regulator of cellular redox balance and is frequently overexpressed in cancer cells.[3] This makes TrxR1 a compelling target for anticancer therapies.[3] Certain dithiane derivatives have shown potential as TrxR1 inhibitors.[3]

Caption: Mechanism of anticancer activity via TrxR1 inhibition.

2.1.2 Induction of Apoptosis

Several studies have indicated that derivatives of heterocyclic compounds, including those with sulfur, can induce apoptosis (programmed cell death) in cancer cells.[4] For instance, certain 1,3,4-thiadiazole derivatives, which share structural similarities with compounds derivable from the dithiane scaffold, have been shown to be potent cytotoxic agents against various cancer cell lines.[4] Some 1,4-dihydropyridine derivatives have also demonstrated the ability to induce cell death through apoptosis.[5][6]

Antimicrobial Activity

The rise of multidrug-resistant microorganisms necessitates the development of novel antimicrobial agents.[7] Sulfur-containing heterocyclic compounds have a long history of use in combating microbial infections.

2.2.1 Broad-Spectrum Potential

Derivatives of 1,4-dithiane have demonstrated phytogrowth-inhibitory and antibacterial activities.[8] Furthermore, related sulfur-containing heterocycles like 1,3,4-thiadiazoles have shown prominent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10] This suggests that the 1,4-dithiane core can be a valuable scaffold for developing new antimicrobial drugs.

Neuroprotective Effects

Sulfur-containing compounds play a crucial role in maintaining cellular redox equilibrium in living organisms and have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

2.3.1 Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing the symptoms of Alzheimer's disease.[11][13] Various heterocyclic scaffolds containing nitrogen, oxygen, and sulfur have been investigated for their potential as cholinesterase inhibitors.[11][13] The structural diversity achievable from the 1,4-dithiane precursor makes it an attractive starting point for designing novel inhibitors.

2.3.2 Antioxidant Properties

Many sulfur-containing compounds exhibit antioxidant activity, which is crucial for counteracting the oxidative stress observed in neurodegenerative pathologies.[12][14] The inherent antioxidant potential of organosulfur compounds makes them promising candidates for neuroprotective therapies.[15]

Caption: Neuroprotective mechanisms of sulfur-containing derivatives.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of biologically active derivatives from 1,4-dithiane-2,5-diol and for the evaluation of their biological activities.

Synthesis of 2-Amino-Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-amino-thiophenes, which are valuable intermediates in drug discovery.[16]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the activated nitrile (e.g., malononitrile) and 1,4-dithiane-2,5-diol in a suitable solvent (e.g., ethanol or methanol).

-

Addition of Base: Add a catalytic amount of a base (e.g., triethylamine or morpholine) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-thiophene derivative.[16]

Caption: Workflow for the Gewald reaction.

Evaluation of Antimicrobial Activity using the Agar Diffusion Method

This protocol outlines a standard method for assessing the antimicrobial activity of synthesized compounds.[9]

Protocol:

-

Culture Preparation: Revive stock cultures of the test bacteria (e.g., Bacillus subtilis and Escherichia coli) by inoculating them in broth media and incubating at 37°C for 18 hours.[9]

-

Plate Inoculation: Prepare agar plates of the appropriate media. Inoculate each plate with the 18-hour-old bacterial culture and spread it evenly.[9]

-

Well Preparation: Create wells in the agar plates using a sterile cork borer.

-

Compound Application: Add a known concentration of the synthesized compound (dissolved in a suitable solvent) to each well. Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Assessment of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U87MG, A549, or Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a standard anticancer drug as a positive control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-